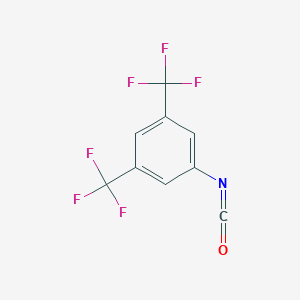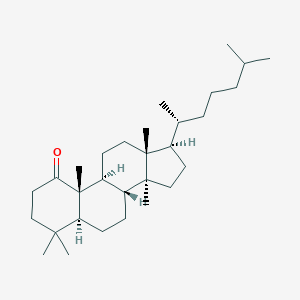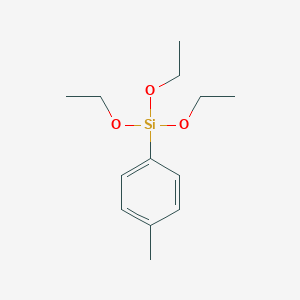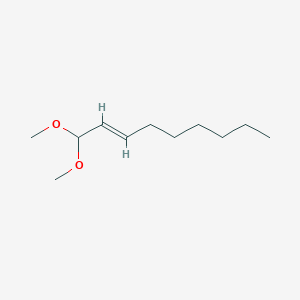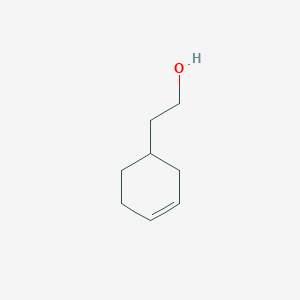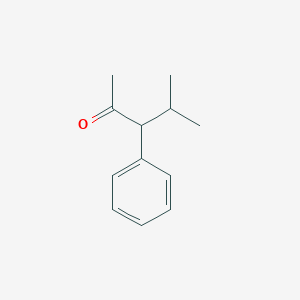
4-Methyl-3-phenylpentan-2-one
Descripción general
Descripción
4-Methyl-3-phenylpentan-2-one is a compound that is structurally related to several other chemicals that have been studied for various applications and properties. While the specific compound 4-Methyl-3-phenylpentan-2-one is not directly mentioned in the provided papers, we can infer some information based on closely related compounds.
Synthesis Analysis
The synthesis of related compounds, such as 2-Methyl-4-phenylpentanedioic acid, involves the Michael reaction followed by hydrolysis, as described in the synthesis of 2-Methyl-4-phenylpentanedioic anhydride . This method could potentially be adapted for the synthesis of 4-Methyl-3-phenylpentan-2-one by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methyl-3-phenylpentan-2-one can be complex, with the potential for various functional groups to be present. For example, 3-(4-fluorophenylhydrazone)pentane-2,4-dione has been studied using spectroscopic methods and X-ray diffraction, revealing a hydrazone structure with intramolecular hydrogen bonds . This suggests that 4-Methyl-3-phenylpentan-2-one could also exhibit interesting structural characteristics that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Chemical reactions involving related compounds, such as the Friedel–Crafts reaction of 2-Methyl-4-phenylpentanedioic anhydride, have been explored . Additionally, the intramolecular reaction of a phenonium ion in compounds like 4-aryl-5-tosyloxypentanoates indicates the potential for complex reaction pathways and rearrangements . These studies provide insights into the types of chemical reactions that 4-Methyl-3-phenylpentan-2-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Methyl-3-phenylpentan-2-one have been investigated. For instance, the phase equilibrium and thermodynamic modeling of 4-Methylpentan-2-one with other compounds suggest that it has good extraction performance for certain substances . The determination of various methylpentanoic acids in wine and other alcoholic beverages indicates that these compounds can be present at trace levels and have specific sensory impacts . These findings could be relevant to understanding the properties of 4-Methyl-3-phenylpentan-2-one.
Aplicaciones Científicas De Investigación
Temperature-Dependent Solvent Effects in Photochemistry : The photochemistry of 1-phenylpentan-1-one and its derivatives, including the structure similar to 4-methyl-3-phenylpentan-2-one, indicates temperature-dependent reactivity in the presence of solvents and weak bases, which is crucial for understanding their photochemical behaviors (Klán & Literák, 1999).
Characterization of Designer Drugs : A study on designer drugs like pentedrone, a compound structurally related to 4-methyl-3-phenylpentan-2-one, has provided insights into their mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data. This is significant for the forensic analysis of such compounds (Westphal et al., 2012).
Synthesis of Ketones and Diones : Research demonstrates the synthesis of compounds like 1-phenylpentane-1,4-diones and related ketones using organophosphine-catalyzed reactions. This approach offers high selectivity and mild reaction conditions, which are valuable in the synthesis of complex organic compounds (Zhang et al., 2010).
Discovery of Natural Diols and Anti-inflammatory Compounds : The isolation of natural diols and anti-inflammatory compounds from Streptomyces sp., including compounds similar to 4-methyl-3-phenylpentan-2-one, opens up possibilities for new drug leads and therapeutic agents (Jiang et al., 2019).
Cyclialkylation of Arylpentanols : Research on the cyclialkylation of arylpentanols to indene derivatives, involving compounds analogous to 4-methyl-3-phenylpentan-2-one, contributes to the understanding of complex organic reaction mechanisms and rearrangements (Giovannini & Pasquier, 2002).
Anticancer Activity of Organotin(IV) Complexes : A study investigating amino acetate functionalized Schiff base organotin(IV) complexes, related to 4-methyl-3-phenylpentan-2-one, shows promise in anticancer drug development due to their significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Catalytic Conversions of Phenylpentane : The study of the catalytic conversions of 3-phenylpentane, a structurally similar compound to 4-methyl-3-phenylpentan-2-one, on silica-alumina catalysts, provides insights into reaction mechanisms that are crucial in industrial chemical processes (Dimitrov & Ignatiev, 1967).
Aldol Condensation Monitoring : Research on the aldol condensation of ketones like pentan-3-one on activated alumina, monitored via carbon-13 nuclear magnetic resonance spectroscopy, contributes to the understanding of surface-catalyzed reactions, which is important in various chemical synthesis processes (Bell et al., 1984).
Propiedades
IUPAC Name |
4-methyl-3-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKWWBUKMPBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379795 | |
| Record name | 4-methyl-3-phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylpentan-2-one | |
CAS RN |
15934-57-3 | |
| Record name | 4-methyl-3-phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



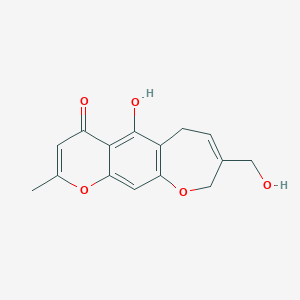
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
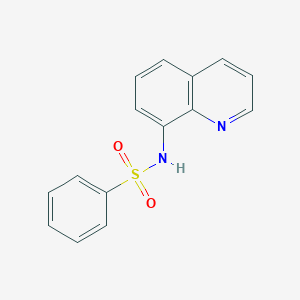
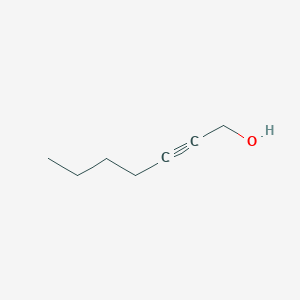
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
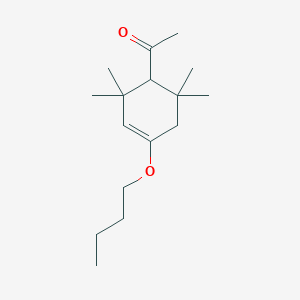

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
